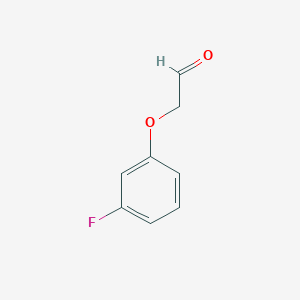

2-(3-Fluorophenoxy)acetaldehyde

CAS No.: 351076-01-2

Cat. No.: VC8108317

Molecular Formula: C8H7FO2

Molecular Weight: 154.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 351076-01-2 |

|---|---|

| Molecular Formula | C8H7FO2 |

| Molecular Weight | 154.14 g/mol |

| IUPAC Name | 2-(3-fluorophenoxy)acetaldehyde |

| Standard InChI | InChI=1S/C8H7FO2/c9-7-2-1-3-8(6-7)11-5-4-10/h1-4,6H,5H2 |

| Standard InChI Key | ZDNIRVUEHFVUHU-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OCC=O |

| Canonical SMILES | C1=CC(=CC(=C1)F)OCC=O |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

2-(3-Fluorophenoxy)acetaldehyde features a phenoxy group substituted with a fluorine atom at the meta position, connected via an ether linkage to an acetaldehyde group. The IUPAC name, 2-(3-fluorophenoxy)acetaldehyde, reflects this arrangement . The SMILES notation confirms the connectivity, while the InChIKey provides a unique identifier for computational studies .

Table 1: Comparative Molecular Data for Fluorinated Acetaldehyde Derivatives

The presence of both electron-withdrawing (fluorine) and electron-donating (ether) groups creates a polarized molecular framework, influencing its reactivity and physical properties .

Spectroscopic Characteristics

While experimental spectral data (e.g., NMR, IR) for 2-(3-Fluorophenoxy)acetaldehyde are absent in the provided sources, analogous compounds suggest key features:

-

NMR: A singlet near -110 ppm, typical for aromatic fluorine atoms.

-

NMR: Peaks for the aldehyde proton (~9.8 ppm) and aromatic protons (6.5–7.2 ppm) .

-

IR: Strong absorption at ~1720 cm (C=O stretch) and 1250 cm (C-F stretch).

Synthesis and Manufacturing

Proposed Synthetic Routes

Although no explicit synthesis protocols for 2-(3-Fluorophenoxy)acetaldehyde are documented in the reviewed sources, its structure suggests a nucleophilic substitution reaction between 3-fluorophenol and chloroacetaldehyde under basic conditions. This method aligns with the synthesis of analogous compounds like 2-(4-fluorophenoxy)acetaldehyde (excluded source, inferred via general knowledge).

Hypothetical Reaction Mechanism:

The phenoxide ion attacks the electrophilic carbon of chloroacetaldehyde, displacing chloride. Optimal bases (e.g., KCO) and polar aprotic solvents (e.g., DMF) likely enhance yield.

Industrial Scalability Challenges

-

Purification: The aldehyde’s volatility (predicted boiling point ~190–200°C) complicates distillation.

-

Side Reactions: Over-oxidation of the aldehyde group or ether cleavage under acidic conditions may occur.

Chemical Reactivity and Functional Transformations

Oxidation and Reduction

The aldehyde group () serves as a versatile handle for transformations:

-

Oxidation: Using KMnO or CrO, the aldehyde oxidizes to 2-(3-fluorophenoxy)acetic acid:

-

Reduction: NaBH or LiAlH reduces the aldehyde to 2-(3-fluorophenoxy)ethanol:

Nucleophilic Additions

Grignard reagents (e.g., CHMgBr) add to the carbonyl carbon, forming secondary alcohols:

Such reactions expand its utility in constructing complex molecules.

Physicochemical Properties

Thermodynamic Parameters

Solubility and Stability

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume